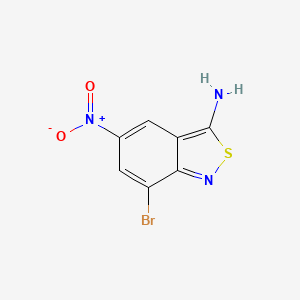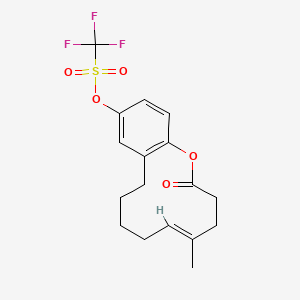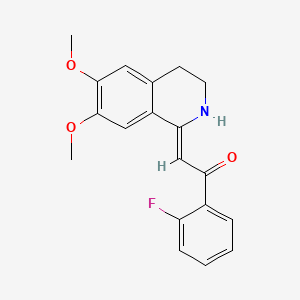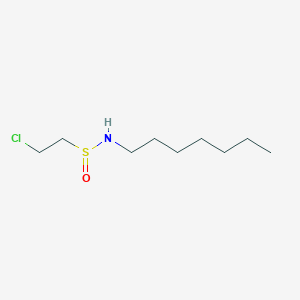![molecular formula C13H9FN2O5S B14126069 2-[(1E)-2-[4-[(fluorosulfonyl)oxy]phenyl]diazenyl]-Benzoic acid](/img/structure/B14126069.png)
2-[(1E)-2-[4-[(fluorosulfonyl)oxy]phenyl]diazenyl]-Benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-2-[4-[(fluorosulfonyl)oxy]phenyl]diazenyl]-Benzoic acid is a complex organic compound characterized by the presence of a fluorosulfonyl group, a diazenyl group, and a benzoic acid moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-[4-[(fluorosulfonyl)oxy]phenyl]diazenyl]-Benzoic acid typically involves the diazotization of aniline derivatives followed by coupling with benzoic acid derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage. Common reagents used in the synthesis include sodium nitrite, hydrochloric acid, and various benzoic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-[4-[(fluorosulfonyl)oxy]phenyl]diazenyl]-Benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The fluorosulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the fluorosulfonyl group under mild conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-[(1E)-2-[4-[(fluorosulfonyl)oxy]phenyl]diazenyl]-Benzoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-[4-[(fluorosulfonyl)oxy]phenyl]diazenyl]-Benzoic acid involves the modification of specific molecular targets through covalent bonding. The fluorosulfonyl group acts as an electrophilic warhead, reacting with nucleophilic residues in proteins such as serine, threonine, and cysteine . This covalent modification can inactivate enzymes or alter their activity, providing insights into their function and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-(Fluorosulfonyl)benzoic acid: Shares the fluorosulfonyl group but lacks the diazenyl linkage.
3,5-Bis(fluorosulfonyl)benzoic acid: Contains two fluorosulfonyl groups, offering different reactivity and applications.
4-Sulfamoylbenzoic acid: Contains a sulfamoyl group instead of a fluorosulfonyl group, leading to different biological interactions.
Uniqueness
2-[(1E)-2-[4-[(fluorosulfonyl)oxy]phenyl]diazenyl]-Benzoic acid is unique due to its combination of a fluorosulfonyl group and a diazenyl linkage, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable tool in both chemical synthesis and biological research.
Properties
Molecular Formula |
C13H9FN2O5S |
|---|---|
Molecular Weight |
324.29 g/mol |
IUPAC Name |
2-[(4-fluorosulfonyloxyphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H9FN2O5S/c14-22(19,20)21-10-7-5-9(6-8-10)15-16-12-4-2-1-3-11(12)13(17)18/h1-8H,(H,17,18) |
InChI Key |
OPMYTCKEWFYCLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=CC=C(C=C2)OS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(Piperidin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile](/img/structure/B14126011.png)

![benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14126020.png)


![1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126051.png)
![(4-ethyl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate](/img/structure/B14126054.png)
![ethyl 4-[3-(2-fluorobenzyl)-1-methyl-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate](/img/structure/B14126061.png)


